tert-Butylhydroquinone
Overview
Description
t-Butylhydroquinone, also known as 2-tert-butyl-1,4-benzenediol, is a synthetic aromatic organic compound that belongs to the family of phenols. It is a derivative of hydroquinone, substituted with a tert-butyl group. This compound is widely used as an antioxidant in various industries, including food, cosmetics, and biodiesel .
Mechanism of Action
Target of Action
TBHQ primarily targets the Nuclear Factor Erythroid 2-Related Factor (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . TBHQ is also known to interact with bacterial and mammalian membranes, affecting their integrity .
Mode of Action
TBHQ acts as a specialized Nrf2 activator. It decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing Nuclear Factor Kappa-B (NF-κB) activity . In the context of antibacterial activity, TBHQ’s oxidation product, Tert-Butylbenzoquinone (TBBQ), is responsible for the antibacterial activity, causing loss of staphylococcal membrane integrity .
Biochemical Pathways
TBHQ influences several biochemical pathways. It suppresses processes leading to neuroinflammation and oxidative stress . TBHQ’s neuroprotection depends on the Keap1-Nrf2 pathway, which is the main protective route in response to oxidative stress .
Result of Action
TBHQ has shown to have significant effects at the molecular and cellular levels. It attenuates the production of oxidative products and inflammatory cytokines, increases GPx and SOD levels, decreases NF-κB, which protects against oxidative damage, and restores the antioxidant mechanism . In antibacterial action, TBBQ causes a significant drop in cell viability without lysis and eradicates staphylococcal biofilms .
Action Environment
TBHQ is widely used as a food additive due to its antioxidant properties. It prevents the oxidative rancidity of fats and oils in food, thereby prolonging its shelf life . It is also used industrially as a stabilizer to inhibit autopolymerization of organic peroxides . The concentration of TBHQ is carefully regulated in many industries, especially in food and pharmaceuticals, to prevent any adverse effects on human health .
Biochemical Analysis
Biochemical Properties
The chemical structure of TBHQ contains phenolic OH groups that contribute to its antioxidant properties . It exhibits both hydrophilic and lipophilic properties, making it soluble in both water and organic solvents like ethanol and propylene glycol .
Cellular Effects
TBHQ has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress processes that lead to neuroinflammation and oxidative stress . TBHQ significantly attenuated the production of oxidative products and inflammatory cytokines, increased GPx and SOD levels, decreased NF-κB, which protected against oxidative damage, and restored the antioxidant mechanism .
Molecular Mechanism
TBHQ is a specialized nuclear factor erythroid 2-related factor (Nrf2) activator that decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity . This suggests that TBHQ exerts its effects at the molecular level through binding interactions with these biomolecules and influencing gene expression.
Temporal Effects in Laboratory Settings
Studies have shown that the effects of TBHQ can change over time in laboratory settings. For instance, TBHQ has been found to increase the expression of antioxidant markers such as Nrf2, haeme oxygenase-1 and catalase over time . At very high doses, it has some negative health effects on lab animals, such as producing precursors to stomach tumors and damage to DNA .
Dosage Effects in Animal Models
The effects of TBHQ can vary with different dosages in animal models. For instance, a study found that TBHQ at a dosage of 25mg/kg significantly ameliorated the renal function and the histopathological lesions in rats . At very high doses, it has been found to cause liver enlargement, neurotoxic effects, convulsions, and paralysis in laboratory animals .
Metabolic Pathways
TBHQ is involved in various metabolic pathways. It has been found to regulate the Keap1-Nrf2 pathway, which plays a key role in cellular resistance to oxidative stress injury . TBHQ can also influence the PI3K/AKT pathway, which is involved in cell survival and growth .
Transport and Distribution
TBHQ is slightly soluble in water , which suggests that it may be transported and distributed within cells and tissues via diffusion or possibly through interaction with certain transporters or binding proteins.
Subcellular Localization
The subcellular localization of TBHQ can change under different conditions. For instance, studies have found that the cellular localization of Nrf2, which TBHQ activates, changes during prolonged cell passage and osteogenic differentiation . This suggests that TBHQ may also have different localizations within the cell under different conditions.
Preparation Methods
t-Butylhydroquinone is industrially synthesized through the reaction of p-benzoquinone and isobutene or tert-butanol. The resultant product is further refined and purified. The synthesis process should be conducted under controlled conditions to prevent any unwanted byproducts or reactions .
Chemical Reactions Analysis
t-Butylhydroquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylquinone.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic OH groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are tert-butylquinone and hydroquinone derivatives .
Scientific Research Applications
t-Butylhydroquinone has a wide range of scientific research applications:
Comparison with Similar Compounds
t-Butylhydroquinone is often compared with other similar compounds such as:
Butylated hydroxyanisole (BHA): Both are used as food preservatives and antioxidants, but t-Butylhydroquinone is more effective in preventing oxidative rancidity of fats and oils.
4-tert-Butylcatechol (TBC): Both compounds are used as stabilizers, but t-Butylhydroquinone is more commonly used in food and pharmaceutical applications.
t-Butylhydroquinone is unique due to its high antioxidant efficacy and its ability to stabilize various chemical formulations without causing discoloration or altering the flavor and odor of the products it is added to .
Properties
IUPAC Name |
2-tert-butylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXCDMCOKJUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6020220 | |
Record name | tert-Butylhydroquinone | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butylhydroquinone appears as white to light tan crystalline powder or a fine beige powder. Very slight aromatic odor. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid, White crystalline solid having a characteristic odour, White to light tan solid; [HSDB] Tan powder; [MSDSonline], Solid | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)- | |
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Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |
Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | t-Butylhydroquinone | |
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Record name | 2-tert-Butyl-1,4-benzenediol | |
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Boiling Point |
563 °F at 760 mmHg (NTP, 1992), 295 °C | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Flash Point |
340 °F (NTP, 1992), 171 °C (340 °F) - closed cup | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | T-BUTYLHYDROQUINONE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in ethanol, Solubility: 5% in water at 95 °C, 5% in lard at 50 °C, In water, 2000 mg/L at 30 °C (Shake-flask method), Solubility in fats and food-grade solvents is good, (at 25 °C): less than 1% in water, 60% in ethanol, 60% in ethyl acetate, 10% in glyceryl monooleate, 10% in cottonseed oil, 10% in corn oil, 10% in soybean oil, 30% in propylene glycol, 5% in safflower oil, Soluble in acetone, alcohol, ethyl acetate | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | T-BUTYLHYDROQUINONE | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink, 1.05 | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Vapor Density |
5.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.73 (Air = 1) | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992) | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Mechanism of Action |
... In this study, tert-butylhydroquinone (tBHQ), a widely used Nrf2 activator, was initially employed to investigate the potential protective role of Nrf2 activation in saturated fatty acid (SFA)-induced hepatoxicity. As expected, SFA-induced hepatocyte cell death was prevented by tBHQ in both AML-12 mouse hepatocytes and HepG2 human hepatoma cells. However, the protective effect of tBHQ is Nrf2-independent, because the siRNA-mediated Nrf2 silencing did not abrogate tBHQ-conferred protection. Alternatively, our results revealed that autophagy activation was critically involved in the protective effect of tBHQ on lipotoxicity. tBHQ induced autophagy activation and autophagy inhibitors abolished tBHQ's protection. The induction of autophagy by tBHQ exposure was demonstrated by the increased accumulation of LC3 puncta, LC3-II conversion, and autophagic flux (LC3-II conversion in the presence of proteolysis inhibitors). Subsequent mechanistic investigation discovered that tBHQ exposure activated AMP-activated protein kinase (AMPK) and siRNA-mediated AMPK gene silencing abolished tBHQ-induced autophagy activation, indicating that AMPK is critically involved in tBHQ-triggered autophagy induction. Furthermore, our study provided evidence that tBHQ-induced autophagy activation is required for its Nrf2-activating property. Collectively, our data uncover a novel mechanism for tBHQ in protecting hepatocytes against SFA-induced lipotoxicity. tBHQ-triggered autophagy induction contributes not only to its hepatoprotective effect, but also to its Nrf2-activating property., /An/ outbreak of H7N9 influenza in China /was/ of high concern to public health. H7 hemagglutinin (HA) plays a critical role in influenza entry and thus HA presents an attractive target for antivirals. Previous studies have suggested that the small molecule tert-butyl hydroquinone (TBHQ) inhibits the entry of influenza H3 HA by binding to the stem loop of HA and stabilizing the neutral pH conformation of HA, thereby disrupting the membrane fusion step. Based on amino acid sequence, structure and immunogenicity, H7 is a related Group 2 HA. In this work we show, using a pseudovirus entry assay, that TBHQ inhibits H7 HA-mediated entry, as well as H3 HA-mediated entry, with an IC50 ~ 6 uM. Using NMR, we show that TBHQ binds to the H7 stem loop region. STD NMR experiments indicate that the aromatic ring of TBHQ makes extensive contact with the H7 HA surface. Limited proteolysis experiments indicate that TBHQ inhibits influenza entry by stabilizing the H7 HA neutral pH conformation. Together, this work suggests that the stem loop region of H7 HA is an attractive target for therapeutic intervention and that TBHQ, which is a widely used food preservative, is a promising lead compound. | |
Record name | T-BUTYLHYDROQUINONE | |
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Color/Form |
White to light tan crystalline powder or a fine beige powder, White crystalline solid | |
CAS No. |
1948-33-0 | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | tert-Butylhydroquinone | |
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Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)- | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 to 264 °F (NTP, 1992), 126.5-128.5 °C, 127 - 129 °C | |
Record name | TERT-BUTYLHYDROQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19931 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | T-BUTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-tert-Butyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does tert-Butylhydroquinone exert its antioxidant effects?
A1: this compound (tBHQ) exhibits its antioxidant activity through several mechanisms. It acts as a potent scavenger of free radicals, effectively neutralizing reactive oxygen species (ROS) [, ]. Additionally, tBHQ upregulates the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), through the activation of the Nrf2 pathway [, ].
Q2: What is the role of the Nrf2 pathway in the cytoprotective effects of tBHQ?
A2: tBHQ activates the Nrf2 pathway by inhibiting Keap1, a negative regulator of Nrf2. This allows Nrf2 to translocate to the nucleus and bind to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant and detoxifying enzymes [, , ]. This leads to the increased expression of these cytoprotective proteins and enhanced cellular defense against oxidative and electrophilic stress.
Q3: Does tBHQ directly interact with Keap1 to activate Nrf2?
A3: While the exact mechanism of Keap1 inhibition by tBHQ is not fully elucidated, evidence suggests that tBHQ does not directly bind to Keap1. Instead, tBHQ may modify cysteine residues on Keap1 through its electrophilic quinone metabolite or by mobilizing intracellular zinc, leading to Nrf2 stabilization and activation [, ].
Q4: Can you elaborate on the role of zinc in tBHQ-mediated Nrf2 activation?
A4: Research suggests that tBHQ increases intracellular "free" zinc levels by mobilizing intracellular zinc pools []. This increase in free zinc inhibits protein phosphatases like PP2A and PP2C, which are known to dephosphorylate and deactivate Nrf2. Consequently, tBHQ indirectly stabilizes Nrf2 and promotes its transcriptional activity [].
Q5: Does this compound affect other signaling pathways involved in oxidative stress response?
A5: Yes, besides Nrf2, tBHQ has been shown to activate the activator protein-1 (AP-1) signaling pathway, which plays a role in cell proliferation, differentiation, and survival []. tBHQ-mediated AP-1 activation has been implicated in the induction of matrix metalloproteinase-3 (MMP-3) expression, suggesting a potential role in modulating extracellular matrix remodeling [].
Q6: What are the primary metabolites of this compound?
A6: The major metabolite of tBHQ is tert-butylquinone (TBQ), formed through oxidative metabolism in the liver and other tissues [, ]. TBQ is a reactive electrophile that can form conjugates with glutathione (GSH), potentially contributing to tBHQ's antioxidant and cytoprotective effects []. Further metabolism of TBQ leads to the formation of 6-tert-butyl-2,3-epoxy-4-benzoquinone (TBE) and subsequently 6-tert-butyl-2,3-epoxy-4-hydroxy-5-cyclohexen-1-one (TBEH) [].
Q7: How does the structure of this compound relate to its activity compared to its analog 2,5-di-tert-butylhydroquinone (DTBHQ)?
A7: While both tBHQ and DTBHQ possess antioxidant properties, they differ in their ability to induce glutathione S-transferase (GST) activity. tBHQ acts as a stronger electrophile than DTBHQ due to steric hindrance imposed by the two tert-butyl groups in DTBHQ. This electrophilicity allows tBHQ to react with intracellular nucleophiles, including GSH, leading to GST induction []. This difference highlights the importance of the specific substitution pattern on the benzene ring for influencing the biological activity of these hydroquinones.
Q8: Does this compound affect arachidonic acid metabolism?
A8: Studies have shown that while tBHQ itself does not significantly affect cyclooxygenase (COX) activity, it can inhibit 5-lipoxygenase (5-LO) activity in human neutrophils []. Interestingly, DTBHQ demonstrates regulatory effects on both 5-LO and COX-2 enzymes. These findings suggest that both tBHQ and its metabolite, DTBHQ, can modulate arachidonic acid metabolism, potentially influencing inflammatory processes [].
Q9: What are the primary applications of this compound?
A9: this compound is widely used as an antioxidant in various industries, including food preservation, where it prevents the oxidation of fats and oils, and in the production of polymers, where it protects against degradation [, , ]. Its antioxidant properties make it a valuable additive for enhancing the shelf-life and stability of a wide range of products.
Q10: How is this compound detected and quantified in various matrices?
A10: Several analytical techniques are employed for the detection and quantification of tBHQ, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) coupled with various detectors, such as electrochemical detectors (ECD) [, , , ]. Electrochemical methods, particularly those using modified electrodes with enhanced sensitivity, show promise for the rapid and sensitive detection of tBHQ in complex matrices like food products [].
Q11: Are there any specific cell types or tissues that are particularly susceptible to the effects of this compound?
A12: tBHQ has been shown to induce DNA damage in specific organs of mice, notably the stomach, liver, and kidneys, in a time- and dose-dependent manner []. This suggests that certain tissues may be more susceptible to its potential genotoxic effects. Furthermore, tBHQ's ability to modulate intracellular calcium levels in pancreatic acinar cells highlights its potential to influence cellular signaling and function in specific cell types [].
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